molecular formula C26H25N3O4 B13436514 Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Cat. No.: B13436514
M. Wt: 443.5 g/mol
InChI Key: ZCKDUXPIYMTLOY-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, ethoxy and carbamoylphenyl groups, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxybenzimidazole-4-carboxylate: Lacks the carbamoylphenyl group, resulting in different chemical properties and applications.

    3-[[4-(2-carbamoylphenyl)phenyl]methyl]benzimidazole-4-carboxylate: Does not have the ethoxy group, which may affect its solubility and reactivity.

Uniqueness

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

InChI

InChI=1S/C26H25N3O4/c1-3-32-25(31)21-10-7-11-22-23(21)29(26(28-22)33-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24(27)30/h5-15H,3-4,16H2,1-2H3,(H2,27,30)

InChI Key

ZCKDUXPIYMTLOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC

Origin of Product

United States

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